molecular formula C19H14FN3O3 B11470524 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11470524
M. Wt: 351.3 g/mol
InChI Key: LGRIPKSTLGGHNT-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Construction of the Imidazopyridine Core: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, imidazopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: These compounds share the imidazopyridine core and exhibit similar biological activities.

    Benzodioxoles: Compounds with the benzodioxole moiety are known for their aromatic properties and potential biological activities.

Uniqueness

The unique combination of the benzodioxole and fluorophenyl groups in this compound may confer distinct properties, such as enhanced stability, binding affinity, or biological activity.

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H14FN3O3/c20-12-2-4-13(5-3-12)23-9-21-18-14(8-17(24)22-19(18)23)11-1-6-15-16(7-11)26-10-25-15/h1-7,9,14H,8,10H2,(H,22,24)

InChI Key

LGRIPKSTLGGHNT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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